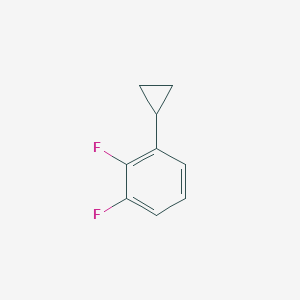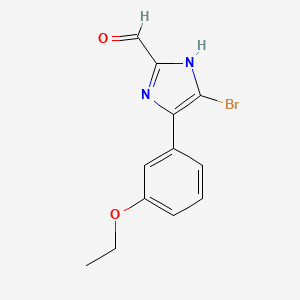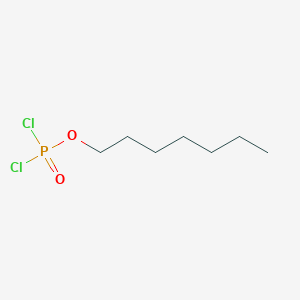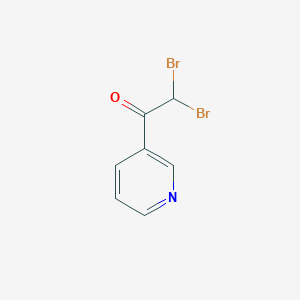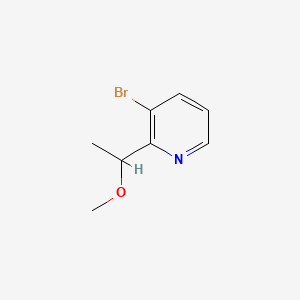
3-Bromo-2-(1-methoxyethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(1-methoxyethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a bromine atom and a methoxyethyl group on the pyridine ring makes this compound unique and valuable for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1-methoxyethyl)pyridine typically involves the bromination of 2-(1-methoxyethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is followed by purification steps such as distillation or recrystallization to obtain the final compound .
化学反应分析
Types of Reactions
3-Bromo-2-(1-methoxyethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Formation of piperidine derivatives.
科学研究应用
3-Bromo-2-(1-methoxyethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-2-(1-methoxyethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxyethyl group can influence the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
Similar Compounds
2-(1-Methoxyethyl)pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-2-methylpyridine: Contains a methyl group instead of a methoxyethyl group, leading to variations in chemical behavior and biological activity.
3-Bromo-2-ethylpyridine: Similar structure but with an ethyl group, affecting its physical and chemical properties.
Uniqueness
3-Bromo-2-(1-methoxyethyl)pyridine is unique due to the presence of both a bromine atom and a methoxyethyl group on the pyridine ring.
属性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC 名称 |
3-bromo-2-(1-methoxyethyl)pyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6(11-2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 |
InChI 键 |
HZILEQYHPIJWLD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC=N1)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


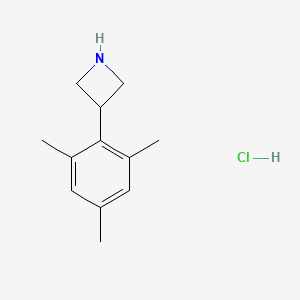

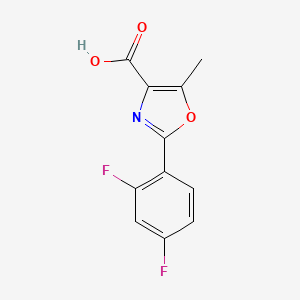
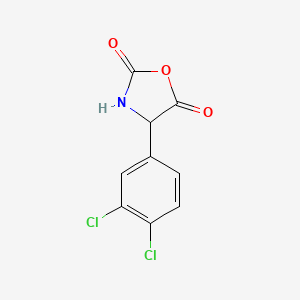

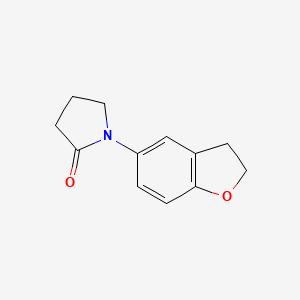
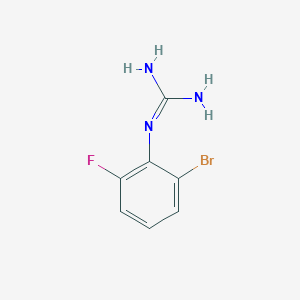
![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)
